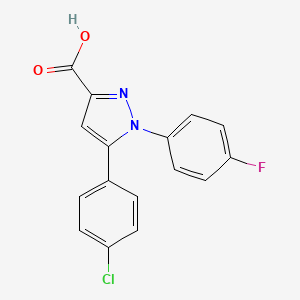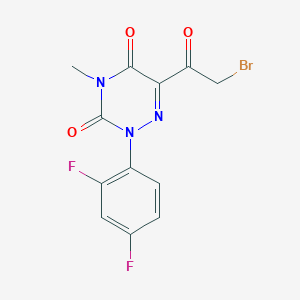
6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Vue d'ensemble
Description
6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C12H8BrF2N3O3 and its molecular weight is 360.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Evaluation
6-Substituted 1,2,4-triazine-3,5(2H,4H)-diones have been synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative microorganisms. The synthesis involved reactions such as the Reformatsky-type reaction, with specific compounds showing selective inhibition activity against bacteria like Proteus vulgaris. This indicates potential applications in developing new antibacterial agents (Po-Jui Huang & Kuan-Han Lee, 2011).
Molecular Structure and Synthesis
Research has been conducted on the synthesis and characterization of derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, focusing on molecular structure analysis through techniques like X-ray diffraction and NMR spectroscopy. These studies are crucial in understanding the compound's structural properties, which can be vital in various scientific and industrial applications (L. Hwang et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to 6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione have been explored, particularly focusing on efficient synthetic methods and the formation of novel compounds. These studies contribute to the broader understanding of the chemical properties and potential applications of this class of compounds in various scientific domains (Djamila Hikem-Oukacha et al., 2011).
Novel Synthesis Techniques
Research has also been directed towards developing novel one-pot synthesis techniques for derivatives of 1,2,4-triazine-3,5(2H,4H)-dione. These methodologies aim to streamline the synthesis process, making it more efficient and potentially more cost-effective for large-scale production (B. Thirupaiah & R. R. Vedula, 2014).
Propriétés
IUPAC Name |
6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2N3O3/c1-17-11(20)10(9(19)5-13)16-18(12(17)21)8-3-2-6(14)4-7(8)15/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYENMUYQQFUVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132771 | |
| Record name | 6-(2-Bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477854-23-2 | |
| Record name | 6-(2-Bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3037202.png)


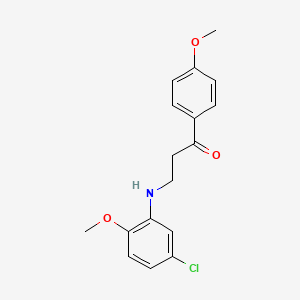
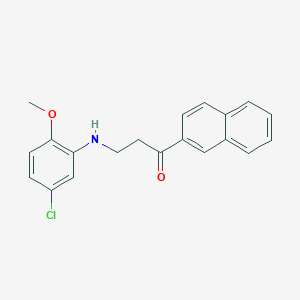
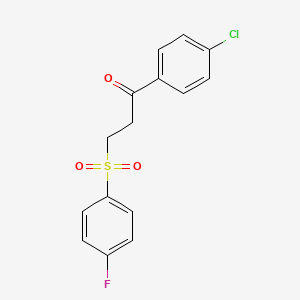

![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)
![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)
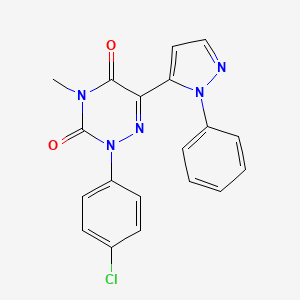
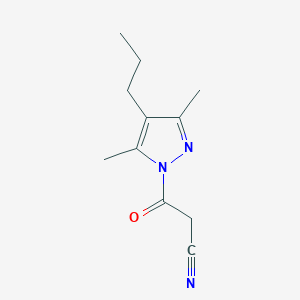
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3037221.png)
![(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone](/img/structure/B3037223.png)
